2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid
Overview
Description
2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11Cl2NO2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Studies
Cocrystal Formation : A study investigated the cocrystal formation of diastereoisomers related to 2-(2,4-Dichlorophenyl)-3-methylquinoline-4-carboxylic acid. This research provides insights into the crystallographic characteristics of such compounds, which have implications for understanding molecular interactions and stability (Linden, Gündüz, Şimşek, & Şafak, 2006).
Noncovalent Bonded Architectures : Research on noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acids has led to a better understanding of molecular binding and the formation of supramolecular architectures. This has implications for the design of complex molecular structures (Gao et al., 2014).
Chemical Synthesis and Applications
Antimicrobial Activities : A study focused on the synthesis of new compounds structurally related to this compound and evaluated their antimicrobial activities. Such research is crucial for developing new antimicrobial agents (Patel & Shaikh, 2011).
Biological Activities : Research was conducted to synthesize and study the properties of 2-methyl- and 2-styrylquinoline-4-carboxylic acids. The study evaluated their anti-inflammatory, analgesic, antimicrobial, and antifungal activities, showcasing the diverse potential applications of these compounds in medicine (Dubrovin et al., 2015).
Molecular and Pharmacological Studies
Myorelaxant Activity Evaluation : A study synthesized new derivatives of hexahydroquinoline and evaluated their myorelaxant activity. This is significant for understanding the pharmacological properties of compounds related to this compound (Gündüz et al., 2008).
In Vitro Microbial Studies : Another research focused on synthesizing new pyrazolyl quinazolin-4(3H)ones and evaluating their antibacterial and antifungal activity. This contributes to the exploration of new therapeutic agents (Patel & Barat, 2010).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)12-4-2-3-5-14(12)20-16(9)11-7-6-10(18)8-13(11)19/h2-8H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKZCFQJEMNKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191077 | |
Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-47-6 | |
Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501191077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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